![molecular formula C26H23N5O3S B2642897 2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 898359-11-0](/img/structure/B2642897.png)
2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an indole ring, and a phenyl ring. These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the 1,2,4-triazole ring might undergo reactions typical of other azoles, such as substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfanyl group (-SH) could potentially make the compound more reactive. The dimethoxyphenyl and indole groups could also influence the compound’s solubility and stability .
Scientific Research Applications
- Pinacol boronic esters are valuable building blocks in organic synthesis . While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored.
- The compound enables a formal anti-Markovnikov alkene hydromethylation when paired with a Matteson–CH₂–homologation .
- The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol .
- The protodeboronation step was employed in the formal total synthesis of two alkaloids:
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Application to Natural Products
Total Synthesis of Bioactive Alkaloids
Future Directions
properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-18-12-13-23(34-2)22(14-18)31-25(20-15-27-21-11-7-6-10-19(20)21)29-30-26(31)35-16-24(32)28-17-8-4-3-5-9-17/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBTYNMQBKKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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